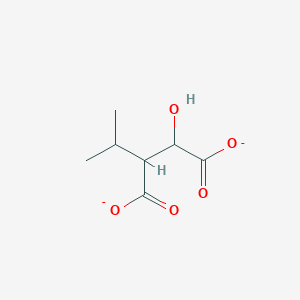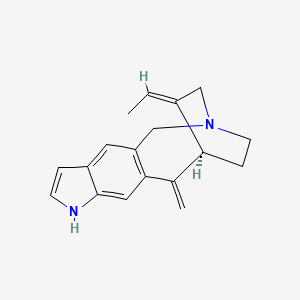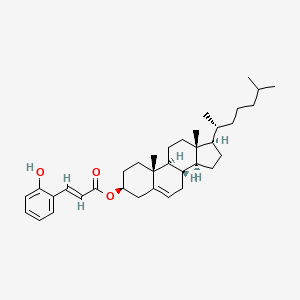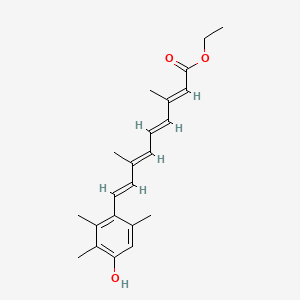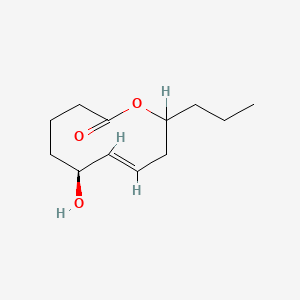
Putaminoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Putaminoxin is an oxacycle.
Aplicaciones Científicas De Investigación
Biological Activity & Synthesis
The stereochemical complexity of Putaminoxin has led to several studies focusing on its total synthesis and the determination of its absolute configuration. This is crucial for understanding its biological activity and potential therapeutic applications. The first stereoselective total synthesis of this compound E and its epimer was achieved, starting from basic organic components, and involving key steps like Maruoka asymmetric allylation and ring-closing metathesis. This synthesis not only elucidates the structure of this compound but also allows for the evaluation of its cytotoxic and antimicrobial activities (Sudhakar et al., 2012).
Role in Drug Discovery
This compound has been implicated in drug discovery efforts, especially in the search for inhibitors against SARS-CoV-2. Computational studies evaluating natural metabolites for their pharmacokinetic properties and safety indices have highlighted this compound among compounds with favorable absorption, metabolism, distribution, and excretion parameters. Docking studies comparing these compounds to antiviral drugs have shown that this compound derivatives exhibit substantial binding affinity to key viral proteins, suggesting their potential as lead compounds in therapeutic development (Padhi et al., 2020).
Implications in Phytotoxicity
Research into the phytotoxicity of this compound and related compounds has provided valuable insights into their mode of action and potential applications in agriculture. Structure-activity relationship studies have been conducted to understand the features contributing to their phytotoxicity against specific weeds, shedding light on the molecular basis of their action and guiding the design of phytotoxic agents based on this scaffold (Berestetskiy et al., 2008).
Propiedades
Número CAS |
172104-03-9 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
(4E,6S)-6-hydroxy-2-propyl-2,3,6,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C12H20O3/c1-2-5-11-8-3-6-10(13)7-4-9-12(14)15-11/h3,6,10-11,13H,2,4-5,7-9H2,1H3/b6-3+/t10-,11?/m1/s1 |
Clave InChI |
SQAZDQDTNRHIGZ-QGXXYDBCSA-N |
SMILES isomérico |
CCCC1C/C=C/[C@H](CCCC(=O)O1)O |
SMILES |
CCCC1CC=CC(CCCC(=O)O1)O |
SMILES canónico |
CCCC1CC=CC(CCCC(=O)O1)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1236873.png)

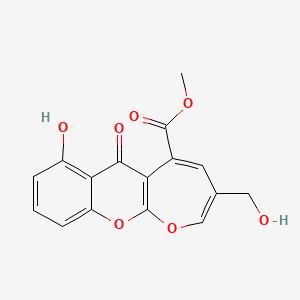
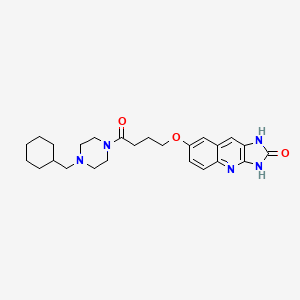
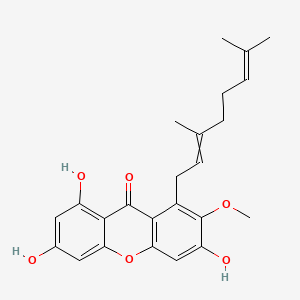
![3-[(E)-3,4-Dimethoxybenzylidene]-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B1236879.png)
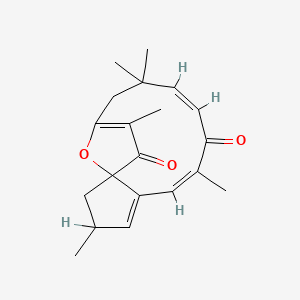
![2-[4-[(E)-3-[2-[(4-methoxycarbonylphenyl)methoxy]phenyl]prop-2-enoyl]phenoxy]acetic acid](/img/structure/B1236882.png)

